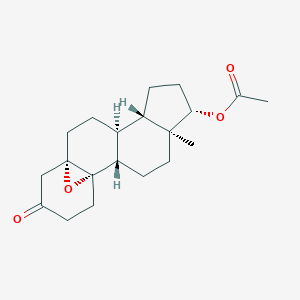
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one, also known as 17AAE, is a synthetic estrogenic compound that has been widely used in scientific research. It is a derivative of estradiol, a natural estrogen hormone that plays a crucial role in the regulation of the female reproductive system. 17AAE has been used to study the mechanism of action of estrogen and its effects on various physiological processes.
Wirkmechanismus
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one exerts its estrogenic effects by binding to estrogen receptors in the body. It has a high affinity for both estrogen receptor alpha and beta, which are found in various tissues throughout the body. Once bound to the receptors, 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one activates the transcription of target genes, leading to a cascade of downstream effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one are diverse and depend on the tissue and cell type. In the brain, it has been shown to enhance memory and cognitive function. In bone, it promotes osteoblast activity and inhibits osteoclast activity, leading to increased bone density. In the cardiovascular system, it has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease. In the reproductive system, it promotes the growth and development of the uterus and mammary glands.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one in lab experiments is its high potency and specificity for estrogen receptors. This allows researchers to study the effects of estrogen without the confounding factors of other hormones. However, one of the limitations is its potential to interact with other proteins and enzymes in the body, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one. One area of research is the development of selective estrogen receptor modulators (SERMs) that can target specific tissues and have fewer side effects than traditional estrogen therapy. Another area of research is the investigation of the role of estrogen in aging and age-related diseases such as Alzheimer's and cardiovascular disease. Finally, the development of new synthetic estrogens with improved potency and selectivity is an ongoing area of research.
Synthesemethoden
The synthesis of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one involves several steps, including the acetylation of estradiol and the epoxidation of the resulting compound. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one has been extensively used in scientific research for its estrogenic properties. It has been used to study the effects of estrogen on the brain, bone, cardiovascular system, and reproductive system. It has also been used to investigate the mechanisms of action of estrogen and its role in the development and progression of various diseases such as breast cancer and osteoporosis.
Eigenschaften
CAS-Nummer |
124831-98-7 |
|---|---|
Produktname |
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one |
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
[(1S,2S,5S,6S,9S,10S,13S)-5-methyl-15-oxo-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecan-6-yl] acetate |
InChI |
InChI=1S/C20H28O4/c1-12(21)23-17-4-3-15-14-6-9-19-11-13(22)5-10-20(19,24-19)16(14)7-8-18(15,17)2/h14-17H,3-11H2,1-2H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
KEMFSPTYPOTLGN-RBZZARIASA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@]45[C@]3(O4)CCC(=O)C5)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
Synonyme |
3-keto-5,10-epoxy-nor-19-methylandrostane-17-acetate keto-epoxy-Me-androstane acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



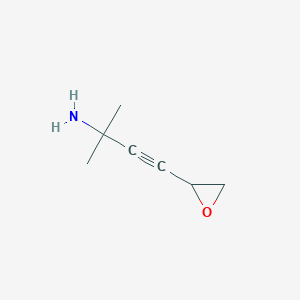
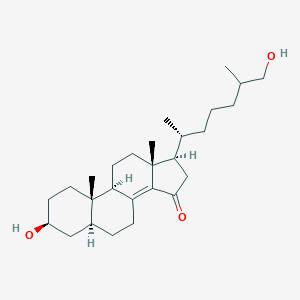
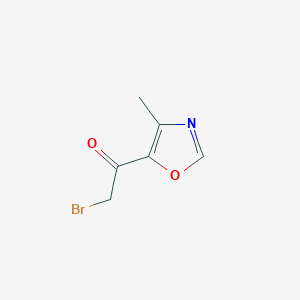






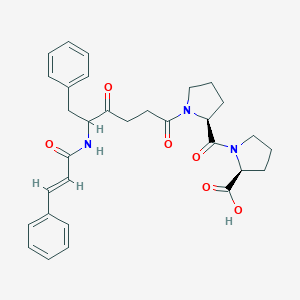
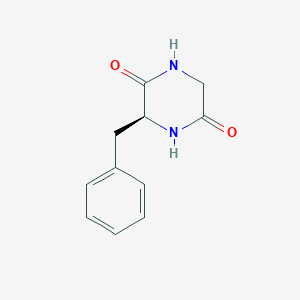
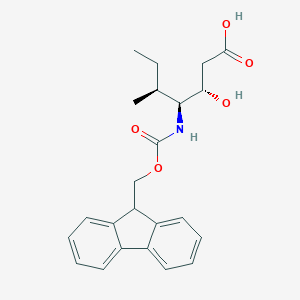

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)